2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
CAS No.: 866725-70-4
Cat. No.: VC7677551
Molecular Formula: C24H19ClN2O5S
Molecular Weight: 482.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866725-70-4 |
|---|---|
| Molecular Formula | C24H19ClN2O5S |
| Molecular Weight | 482.94 |
| IUPAC Name | 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H19ClN2O5S/c1-32-21-10-6-5-9-19(21)26-23(28)15-27-14-22(33(30,31)17-7-3-2-4-8-17)24(29)18-13-16(25)11-12-20(18)27/h2-14H,15H2,1H3,(H,26,28) |
| Standard InChI Key | VUQNBFNNNIMCBE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₁₉H₁₆ClN₂O₄S, with a molecular weight of 452.9 g/mol . Its structure integrates a quinoline core substituted at the 3-position with a benzenesulfonyl group, a 6-position chloro substituent, and a 1-position N-(2-methoxyphenyl)acetamide side chain (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and potential π-π interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 902521-00-0 |
| Molecular Formula | C₁₉H₁₆ClN₂O₄S |
| Molecular Weight | 452.9 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via a multi-step sequence beginning with the quaternization of a quinoline precursor, followed by nucleophilic substitution and cyclization. Key intermediates include:
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6-Chloro-4-hydroxyquinoline: Forms the core structure.
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Benzenesulfonyl chloride: Introduces the sulfonyl group at position 3.
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N-(2-Methoxyphenyl)acetamide: Provides the acetamide side chain via coupling reactions .
Reaction Conditions
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Quaternization: Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C to facilitate nitrogen alkylation .
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Sulfonylation: Requires base catalysis (e.g., pyridine) to neutralize HCl byproducts.
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Acetamide Coupling: Achieved via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt).
Table 2: Hypothetical Synthesis Yield Optimization
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Quaternization | 70 | DMF | None | 65 |
| Sulfonylation | 25 | DCM | Pyridine | 78 |
| Acetamide Coupling | 0–5 | THF | EDCI/HOBt | 82 |
Physicochemical Properties and Stability
Solubility and Partition Coefficient
The compound’s solubility profile is influenced by its polar sulfonyl and acetamide groups and lipophilic aromatic rings. Predicted properties include:
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logP: ~3.2 (moderate lipophilicity, suitable for membrane permeability).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.
Stability Under Stress Conditions
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Thermal Stability: Decomposition above 200°C (estimated via TGA).
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Photostability: Susceptible to UV-induced degradation due to the quinoline chromophore .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
The sulfonamide group is a known pharmacophore in COX-2 inhibitors (e.g., Celecoxib), suggesting potential cyclooxygenase selectivity.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacements: Substituting the chloro group with fluoro may enhance metabolic stability.
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Prodrug Strategies: Esterification of the acetamide could improve oral bioavailability .
Future Research Directions
Target Identification
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Proteomic Profiling: To identify binding partners using affinity chromatography .
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In Silico Docking: Prioritize targets like EGFR or PARP via molecular modeling.
Toxicity and ADME Studies
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